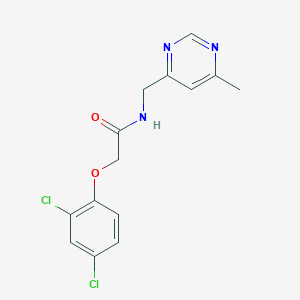
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, also known as CMPP, is a synthetic compound that has many potential applications in the scientific research field. It is a member of the pyridazinone family, a group of compounds that are known for their ability to interact with various biological systems. CMPP is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 288.8 g/mol and a melting point of 175-177 °C.
Scientific Research Applications
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has a variety of potential applications in scientific research. It has been studied for its ability to interact with various biological systems, including the central nervous system, cardiovascular system, and endocrine system. It has been used in studies to investigate the effects of various drugs and hormones on the body. Additionally, it has been used in studies to investigate the mechanisms of action of various drugs and hormones.
Mechanism of Action
The exact mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is still unknown. However, it is believed to interact with various biological systems in a variety of ways. It is thought to act as an agonist at certain G-protein coupled receptors, which may be responsible for its effects on various biological systems. Additionally, it is believed to interact with various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which may also be responsible for its effects on various biological systems.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological systems. It has been found to have a variety of effects on the central nervous system, including sedative and anticonvulsant effects. Additionally, it has been found to have an effect on the cardiovascular system, including the ability to reduce blood pressure. It has also been found to have an effect on the endocrine system, including the ability to reduce levels of certain hormones, such as testosterone and cortisol.
Advantages and Limitations for Lab Experiments
The use of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it can be synthesized in a laboratory setting using a variety of methods. However, one limitation is that the exact mechanism of action is still unknown, which can make it difficult to interpret the results of experiments. Additionally, it is not approved for human use, which can limit its use in clinical trials.
Future Directions
Given the potential applications of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, there are a number of future directions that could be explored. One possibility is to investigate the effects of this compound on various biological systems, such as the central nervous system, cardiovascular system, and endocrine system. Additionally, further research could be done to investigate the mechanisms of action of this compound, as well as its potential therapeutic applications. Finally, further research could be done to investigate the potential side effects of this compound, as well as its potential interactions with other drugs and hormones.
Synthesis Methods
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-chloroaniline with piperazine and 4-chloro-2-chloroaniline in the presence of a catalyst. This reaction produces this compound as a white crystalline solid. Other methods of synthesis include the reaction of 4-chloroaniline with 4-methylpiperazine, 4-chloro-2-chloroaniline with piperazine, and the reaction of 4-chloro-2-chloroaniline with 4-methylpiperazine.
properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-5-7-20(8-6-19)13-10-18-21(15(22)14(13)17)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLNQBXAJFVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2952201.png)



![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)
![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)



![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)